molecular formula C14H13NO5 B2811752 2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid CAS No. 1396966-28-1

2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid

Cat. No. B2811752
CAS RN: 1396966-28-1
M. Wt: 275.26
InChI Key: QUOPBTWUZBWSAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid” is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 275.26 and a molecular formula of C14H13NO5 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The interaction of furan derivatives with amino acids has been instrumental in synthesizing various heterocyclic compounds. For instance, the reaction of furan-2(3H)-ones with L-cysteine can lead to bicyclic hexahydropyrrolothiazole structures, demonstrating the versatility of these compounds in target-oriented synthesis (Grinev, Amal’chieva, & Egorova, 2014). Similarly, reactions involving furan-2-carboxylic acids from the roots of Nicotiana tabacum have shown significant bioactivities, underscoring their potential in developing new pharmaceuticals (Wu et al., 2018).

Chemical Transformation and Reactivity

  • Research into the conversion of furan derivatives under various conditions has yielded insights into their chemical behavior and potential applications. The study of the interaction of 3H-furan-2-ones and 4-oxobutanoic acids with 2-(aminophenyl)methanol, for example, has contributed to understanding the mechanisms behind the formation of benzopyrroloxazine derivatives (Amalʼchieva, Grinev, Demeshko, & Yegorova, 2022).

Bioactive Molecule Development

  • Furan derivatives have also been explored for their bioactivity, such as in the synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, highlighting their antimicrobial activity against various pathogens. This underscores the potential of these compounds in developing new antimicrobial agents (Kalyaev et al., 2022).

Novel Synthesis Methods

  • Innovative methods for synthesizing furan carboxylic acids from 5-hydroxymethylfurfural via a one-pot enzyme cascade demonstrate the ongoing development of efficient and sustainable chemical processes. This approach, featuring H2O2 internal recycling, offers a controlled synthesis method for valuable biobased building blocks (Jia, Zong, Zheng, & Li, 2019).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . As with all chemicals, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-(furan-2-carbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c16-10-5-3-9(4-6-10)8-11(14(18)19)15-13(17)12-2-1-7-20-12/h1-7,11,16H,8H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOPBTWUZBWSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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